Cas no 16164-60-6 (2-Pyridineethanol, a-ethyl-a-(4-methoxyphenyl)-b-phenyl-, (aS,bS)-)

2-Pyridineethanol, a-ethyl-a-(4-methoxyphenyl)-b-phenyl-, (aS,bS)- structure
16164-60-6 structure
Product Name:2-Pyridineethanol, a-ethyl-a-(4-methoxyphenyl)-b-phenyl-, (aS,bS)-
Numero CAS:16164-60-6
MF:C22H23NO2
MW:333.42352604866
CID:171848
PubChem ID:11954179
Update Time:2025-04-19

2-Pyridineethanol, a-ethyl-a-(4-methoxyphenyl)-b-phenyl-, (aS,bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyridineethanol, a-ethyl-a-(4-methoxyphenyl)-b-phenyl-, (aS,bS)-
    • 2-(4-methoxyphenyl)-1-oxy-indol-3-one
    • 2-(4-methoxy-phenyl)-1-oxy-indol-3-one
    • 2-(4-Methoxy-phenyl)-1-phenyl-1-< pyridyl-(2)> -butanol-(2)
    • 2-(4-methoxy-phenyl)-1-phenyl-1-pyridin-2-yl-butan-2-ol
    • 2-(4-Methoxy-phenyl)-isatogen
    • 4-Methoxyphenyl-isatogen
    • Q27149120
    • 2-PYRIDINEETHANOL, .ALPHA.-ETHYL-.ALPHA.-(4-METHOXYPHENYL)-.BETA.-PHENYL-, (.ALPHA.S,.BETA.S)-
    • UNII-L4EVL9EN3W
    • 16164-60-6
    • 2-Pyridineethanol, alpha-ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-, (alphaS,betaS)-
    • (1S,2S)-2-(4-methoxyphenyl)-1-phenyl-1-pyridin-2-ylbutan-2-ol
    • (alphaS,betaS)-alpha-Ethyl-alpha-(4-methoxyphenyl)-beta-phenyl-2-pyridineethanol
    • NSC-24238
    • L4EVL9EN3W
    • CHEBI:79955
    • Inchi: 1S/C22H23NO2/c1-3-22(24,18-12-14-19(25-2)15-13-18)21(17-9-5-4-6-10-17)20-11-7-8-16-23-20/h4-16,21,24H,3H2,1-2H3/t21-,22+/m0/s1
    • Chiave InChI: AAIGFEFEYXEACA-FCHUYYIVSA-N
    • Sorrisi: O[C@@](C1C=CC(=CC=1)OC)(CC)[C@H](C1C=CC=CN=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 333.17299
  • Massa monoisotopica: 333.173
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 42.4Ų

Proprietà sperimentali

  • Densità: 1.128
  • Punto di ebollizione: 454.6°Cat760mmHg
  • Punto di infiammabilità: 228.7°C
  • Indice di rifrazione: 1.591
  • PSA: 42.35
  • LogP: 4.51990
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti